molecular formula C10H8Cl3FO2 B6312488 2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester CAS No. 1357625-40-1

2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester

Cat. No.: B6312488
CAS No.: 1357625-40-1
M. Wt: 285.5 g/mol
InChI Key: DXSLTJULJGCCNJ-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester is a chemical compound that has garnered attention in various fields of research due to its unique properties. This compound is characterized by the presence of three chlorine atoms, one fluorine atom, and an isopropyl ester group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2,3,4-Trichloro-5-fluoro-benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Bromine, iodine.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Hydrolysis: Production of 2,3,4-Trichloro-5-fluoro-benzoic acid and isopropanol.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, materials synthesis, and as a specialty chemical in various industrial processes

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-fluoro-benzoic acid isopropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trifluorobenzoic acid: Similar in structure but with fluorine atoms instead of chlorine.

    2,4,5-Trifluorobenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.

    2,3,4-Trichlorobenzoic acid: Lacks the fluorine atom but has similar chlorine substitution

Uniqueness

The isopropyl ester group further enhances its solubility and reactivity in various chemical environments .

Properties

IUPAC Name

propan-2-yl 2,3,4-trichloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3FO2/c1-4(2)16-10(15)5-3-6(14)8(12)9(13)7(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSLTJULJGCCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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